N-methyl-N-phenylacridin-9-amine
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Overview
Description
N-methyl-N-phenylacridin-9-amine is an organic compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen, known for their broad range of pharmaceutical properties and industrial applications . This compound is characterized by the presence of a phenyl group and a methyl group attached to the nitrogen atom at the 9th position of the acridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenylacridin-9-amine typically involves the reaction of acridine with N-methyl-N-phenylamine under specific conditions. One common method is the reductive N-methylation of nitro compounds, which is a straightforward and attractive approach . This method involves the reduction of nitro compounds to amines, followed by methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic methods to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reductive agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted acridines, N-oxides, and reduced amine derivatives, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
N-methyl-N-phenylacridin-9-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-phenylacridin-9-amine involves its interaction with DNA. The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its broad range of biological activities.
Amsacrine: A clinically used drug for the treatment of acute leukemia, which also intercalates with DNA.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness
N-methyl-N-phenylacridin-9-amine is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and reduces potential side effects compared to other acridine derivatives . Its methyl and phenyl groups provide additional stability and specificity in its interactions with biological targets .
Properties
CAS No. |
90072-82-5 |
---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-methyl-N-phenylacridin-9-amine |
InChI |
InChI=1S/C20H16N2/c1-22(15-9-3-2-4-10-15)20-16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20/h2-14H,1H3 |
InChI Key |
QFDWBAUFLAKSKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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